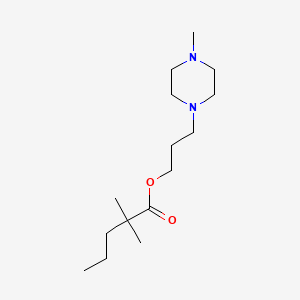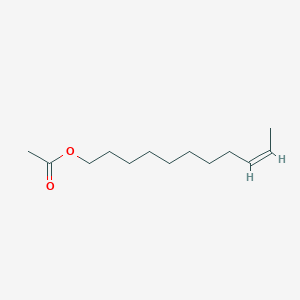
5-Hydroxy-3-methylidenepentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3-methylidenepentan-2-one is an organic compound with the molecular formula C6H10O2 It is a derivative of pentanone, featuring a hydroxyl group and a methylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-methylidenepentan-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with formaldehyde, followed by a series of oxidation and reduction reactions. The reaction conditions typically involve the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to enhance the efficiency of the reactions. The use of green chemistry principles, such as solvent-free reactions and the use of renewable feedstocks, is also being explored to make the production process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-3-methylidenepentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of halogenated derivatives or amines.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3-methylidenepentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3-methylidenepentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group allows the compound to form hydrogen bonds with biological molecules, influencing their structure and function. The methylidene group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect cellular processes such as signal transduction, enzyme activity, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hydroxy-2-pentanone: Similar in structure but lacks the methylidene group.
3-Methyl-2-pentanone: Contains a methyl group instead of a hydroxyl group.
2,5-Hexanedione: Features two carbonyl groups instead of a hydroxyl and a methylidene group.
Uniqueness
5-Hydroxy-3-methylidenepentan-2-one is unique due to the presence of both a hydroxyl group and a methylidene group, which confer distinct chemical properties and reactivity
Eigenschaften
Molekularformel |
C6H10O2 |
|---|---|
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
5-hydroxy-3-methylidenepentan-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(3-4-7)6(2)8/h7H,1,3-4H2,2H3 |
InChI-Schlüssel |
FPPYKWBKHXTURR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(=C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


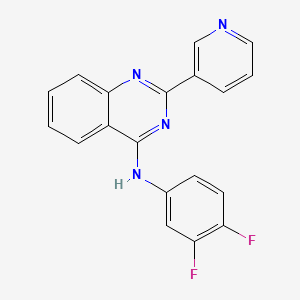
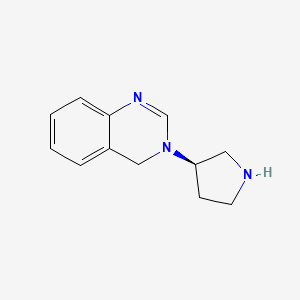

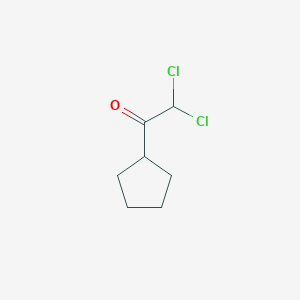
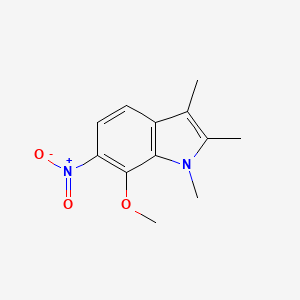
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
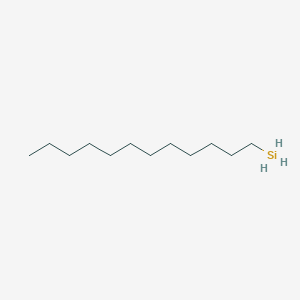
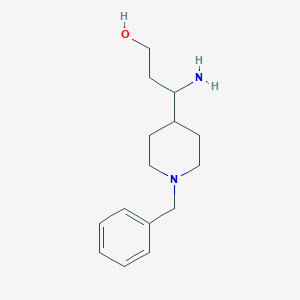


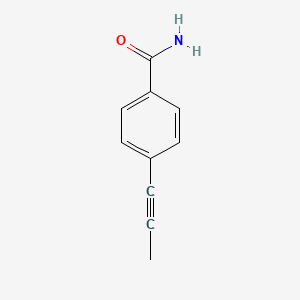
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
